1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of naphthalene and benzotriazole
Preparation Methods
The synthesis of 1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole typically involves the reaction of naphthalen-2-ylmethyl halides with benzotriazole under basic conditions. The reaction conditions often include the use of solvents like toluene or acetonitrile and bases such as triethylamine .
Chemical Reactions Analysis
1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalen-2-ylmethyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Scientific Research Applications
1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In biological systems, it may also interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
1-(Naphthalen-2-ylmethyl)-1H-1,2,3-benzotriazole can be compared with other similar compounds such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene and triazole moieties but differs in its functional groups and applications.
4-(Naphthalen-2-ylmethyl)-2-oxo-4a,5,6,7,8,8a-hexahydroquinoline-3-carbonitrile: Another compound with a naphthalene moiety, used as an inhibitor in malaria research.
Naphthalene-substituted imidazolium salts: These compounds are used in anticancer research and share similar structural features with this compound.
Properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-2-6-15-11-13(9-10-14(15)5-1)12-20-17-8-4-3-7-16(17)18-19-20/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGNLCPTTVEVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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